Product packaging for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine(Cat. No.:CAS No. 1638767-84-6)

3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B13013931
CAS No.: 1638767-84-6
M. Wt: 259.05 g/mol
InChI Key: IXFDMZPWIQKSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS RN: 1638767-84-6) is a high-value chemical building block with a molecular formula of C7H6IN3 and a molecular weight of 259.05 g/mol . This compound is part of the 7-azaindole family, a privileged scaffold in medicinal chemistry and drug discovery. The presence of both an iodine substituent and an amine group on the azaindole core makes it a versatile intermediate for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, which are pivotal for creating diverse compound libraries for biological screening . Researchers utilize this compound in the synthesis of more complex molecules targeting kinase enzymes, which are crucial in oncology and inflammatory disease research. The molecular structure is specifically engineered to facilitate further functionalization, allowing for the rapid exploration of structure-activity relationships (SAR) in lead optimization campaigns. Proper handling is essential; this compound requires storage in a cool, dark place, specifically between 2-8°C, to maintain its stability and purity . It is offered with a guaranteed purity of 98% or higher, ensuring reliable and reproducible results in sensitive synthetic applications . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6IN3 B13013931 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1638767-84-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1638767-84-6

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C7H6IN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11)

InChI Key

IXFDMZPWIQKSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)I)N

Origin of Product

United States

Synthesis of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Amine

Retrosynthetic Analysis and Key Starting Materials

A plausible retrosynthetic pathway for this compound involves disconnecting the C-N bond of the 6-amino group and the C-I bond at the 3-position. This points to a key intermediate such as 6-halo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This intermediate could be formed from a commercially available or readily synthesized 6-halo-1H-pyrrolo[2,3-b]pyridine, for instance, 6-bromo-1H-pyrrolo[2,3-b]pyridine or 6-chloro-1H-pyrrolo[2,3-b]pyridine. The synthesis would therefore proceed via iodination of the 6-halo-7-azaindole followed by amination.

Iodination of the Pyrrolo[2,3-b]pyridine Core

The iodination of the 7-azaindole ring occurs with high regioselectivity at the C-3 position of the electron-rich pyrrole (B145914) ring. acs.org This transformation is typically achieved using an electrophilic iodine source. A common and effective reagent for this purpose is N-iodosuccinimide (NIS). nih.govacs.org The reaction can be carried out under various conditions, for example, in acetic acid at elevated temperatures or in other organic solvents. nih.gov Starting from a 6-halo-7-azaindole, such as 6-chloro-1H-pyrrolo[2,3-b]pyridine, treatment with NIS would yield the desired 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. acs.org The pyrrole NH may be protected, for instance as a tosyl group, prior to iodination to improve solubility and prevent side reactions, though direct iodination of the NH-free indole (B1671886) is also well-documented. nih.govacs.orgwikipedia.org

Introduction of the 6-Amino Group

The final step in the proposed synthesis is the introduction of the amino group at the C-6 position. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction on the 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. The chlorine atom on the electron-deficient pyridine (B92270) ring is susceptible to displacement by a nitrogen nucleophile. This amination can be achieved using various ammonia (B1221849) sources, such as aqueous ammonia or a protected amine equivalent, often facilitated by heating in a suitable solvent. Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming the C-N bond, reacting the 6-chloro intermediate with an amine source in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org

Chemical Reactivity and Derivatization Pathways of the 3 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Amine Core

Reactivity of the Iodo-Substituent as a Versatile Leaving Group

The iodine atom at the C-3 position of the 7-azaindole (B17877) core is a highly effective leaving group, making this position amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents to modulate the biological activity of the parent molecule.

Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling the 3-iodo-7-azaindole with boronic acids or their esters. organic-chemistry.org For instance, the coupling of 6-chloro-3-iodo-N-protected 7-azaindoles with various aryl boronic acids has been demonstrated to proceed with high efficiency. acs.org The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl boronic acid, leading to a broad range of C3-aryl-7-azaindole derivatives. acs.org The choice of palladium catalyst and ligand is crucial for the success of these couplings, with systems like Pd₂(dba)₃/SPhos being particularly effective. acs.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 3-iodo-7-azaindole and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. unl.pt The resulting 3-alkynyl-7-azaindoles are valuable intermediates that can be further elaborated. For example, they can undergo intramolecular cyclization to form more complex heterocyclic systems. nih.gov The reaction conditions can be mild, often proceeding at room temperature, which allows for good functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position. wikipedia.orgorganic-chemistry.org The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has greatly expanded the scope of this reaction, enabling the coupling of even challenging substrates under mild conditions. youtube.comwuxiapptec.com This methodology has been successfully applied to unprotected halo-7-azaindoles, demonstrating its utility in the synthesis of C-3 aminated derivatives. mit.edu

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 3-iodo-7-azaindole with an alkene. mdpi.com This reaction provides a direct method for the vinylation of the C-3 position. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. mdpi.com

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position
Reaction TypeCoupling PartnerCatalyst/Ligand System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd₂(dba)₃/SPhosC3-Aryl-7-azaindole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIC3-Alkynyl-7-azaindole
Buchwald-HartwigPrimary/Secondary AminePd precatalystsC3-Amino-7-azaindole
HeckAlkenePd(OAc)₂C3-Vinyl-7-azaindole

Transformations Involving the Amine Group at C-6

The amine group at the C-6 position of the 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine core provides a reactive handle for a variety of derivatization reactions, primarily involving acylation, sulfonylation, and other nitrogen-based transformations. These modifications are crucial for exploring the structure-activity relationships of 7-azaindole-based compounds.

Acylation: The C-6 amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a suitable base. This reaction leads to the formation of the corresponding amides. The acylation can be performed under various conditions, and the choice of reagents can be tailored to the specific substrate and desired product.

Sulfonylation: Similarly, the C-6 amino group can undergo sulfonylation with sulfonyl chlorides to yield sulfonamides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. nih.gov The resulting sulfonamides are often more stable than the corresponding amides and can exhibit distinct biological activities.

Interactive Data Table: Acylation and Sulfonylation of the C-6 Amine
Reaction TypeReagentProduct Type
AcylationAcyl chloride/AnhydrideAmide
SulfonylationSulfonyl chlorideSulfonamide

Beyond simple acylation and sulfonylation, the C-6 amino group can participate in other transformations to generate a wider range of derivatives.

Diazotization: The primary aromatic amine at C-6 can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium). The resulting diazonium salt is a versatile intermediate that can be subjected to various Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano groups, and hydroxyl groups.

Reductive Amination: While less common for this specific scaffold, in principle, the C-6 amino group could be modified through reductive amination. This would involve reaction with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to a secondary or tertiary amine.

Chemical Reactivity of the Pyrrole (B145914) and Pyridine (B92270) Rings

The fused pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, possesses a unique electronic structure that influences its reactivity towards both electrophilic and nucleophilic attack. The pyrrole ring is generally electron-rich and susceptible to electrophilic substitution, while the pyridine ring is electron-deficient and more prone to nucleophilic attack.

The 7-azaindole nucleus is generally reactive towards electrophilic substitution, with the C-3 position being the most nucleophilic site, followed by the N-1 position and then the C-2 position. uni-rostock.de

Halogenation: Direct halogenation of the 7-azaindole core can occur. For example, iodination of 7-azaindole with N-iodosuccinimide (NIS) in the presence of a base like KOH selectively installs an iodine atom at the C-3 position. acs.org

Nitration: Nitration of the 7-azaindole ring system can be achieved using nitrating agents like nitric acid in sulfuric acid or trifluoroacetic acid. researchgate.net The position of nitration can be influenced by the reaction conditions and the presence of an N-oxide on the pyridine ring. For instance, nitration of 7-azaindole itself can lead to substitution at the 3-position. researchgate.net

Friedel-Crafts Acylation: Acylation of the 7-azaindole ring can be accomplished under Friedel-Crafts conditions, typically using an acyl chloride in the presence of a Lewis acid like aluminum chloride. nih.gov This reaction generally leads to substitution at the C-3 position. researchgate.net

The electron-deficient nature of the pyridine ring in the 7-azaindole system makes it susceptible to nucleophilic aromatic substitution (SNAr).

This type of reaction is facilitated by the presence of a good leaving group on the pyridine ring and strong nucleophiles. For example, chloro-substituted 7-azaindoles can undergo nucleophilic displacement of the chloride by various nucleophiles, such as amines. enamine.net The reaction is often catalyzed by an acid, which protonates the pyridine nitrogen, further activating the ring towards nucleophilic attack. enamine.net

Oxidative and Reductive Modifications

The this compound core can undergo both oxidative and reductive transformations, leading to a range of functionalized derivatives.

Oxidative Modifications: Oxidation of the 7-azaindole ring system can lead to the formation of 7-azaisatins. For instance, the oxidation of 7-azaindoles using pyridinium (B92312) chlorochromate–silica gel (PCC-SiO2) with the aid of a Lewis acid catalyst like aluminum chloride (AlCl3) in dichloroethane has been reported as an efficient method. While specific examples for this compound are not extensively detailed in readily available literature, the general methodology is applicable. Another approach involves the use of N-bromosuccinimide (NBS) in dimethylsulfoxide (DMSO). Furthermore, unusual oxidative dimerization of related aminothieno[2,3-b]pyridine-2-carboxamides has been observed upon treatment with commercial bleach, suggesting the potential for complex oxidative coupling reactions. acs.org

Reductive Modifications: A key reductive modification for this scaffold is the deiodination of the C3-iodo group. This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. This reductive deiodination is often observed as a side reaction during palladium-catalyzed cross-coupling reactions, particularly under conditions that favor reductive elimination from the palladium center. researchgate.net Nickel-catalyzed dechlorination has also been demonstrated for related aryl chlorides, suggesting that similar reductive dehalogenation methods could be applied to the iodo-azaindole core. mdpi.com

Post-Synthetic Diversification Strategies and Functionalization

The presence of the iodine atom at the C3 position and the amino group at the C6 position makes this compound an exceptionally versatile scaffold for post-synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, leading to diverse chemical libraries for various applications, including drug discovery. acs.org

Palladium-Catalyzed Cross-Coupling Reactions:

The C3-iodo group serves as a highly effective handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C3 position of the azaindole core and a variety of aryl or heteroaryl boronic acids or esters. This method is widely used to introduce diverse aromatic and heteroaromatic moieties. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C3 position and a terminal alkyne. This provides a direct route to 3-alkynyl-7-azaindole derivatives, which can be further functionalized.

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups at the C3 position through coupling with various alkenes.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at positions on the scaffold that have been functionalized with a halide. nih.gov

Below is a table summarizing various post-synthetic diversification strategies for the 7-azaindole core, which are applicable to this compound.

Reaction TypeCoupling PartnerCatalyst/ReagentsPosition of FunctionalizationResulting Moiety
Suzuki-MiyauraAryl/heteroaryl boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C3Aryl/Heteroaryl
SonogashiraTerminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalystC3Alkynyl
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), BaseC3Alkenyl
Buchwald-HartwigAminePd catalyst, Ligand (e.g., BINAP), BaseC6 (via bromo intermediate)Amino

Chemo- and Regioselectivity in Complex Derivatization

The this compound scaffold presents multiple reactive sites, making chemo- and regioselectivity a critical consideration in its derivatization. The primary sites for functionalization are the C3-iodo group, the C6-amino group, the N1-H of the pyrrole ring, and other positions on the aromatic rings.

The C3-iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lability of the carbon-iodine bond. This allows for selective functionalization at this position while leaving other sites, such as potential C-H bonds, untouched under standard coupling conditions.

The C6-amino group can also participate in reactions, such as N-arylation or acylation. The relative reactivity of the C3-iodo and C6-amino groups can often be controlled by carefully selecting the reaction conditions, catalysts, and protecting groups. For instance, in a molecule containing both a halo-substituted pyridine ring and an amino group, the choice of palladium catalyst and ligand can direct the reaction to either C-N or C-C bond formation. nih.gov

Directed metalation strategies have also been employed to achieve regioselective functionalization of the 7-azaindole core. By using a directing group, it is possible to activate specific C-H bonds for metalation and subsequent reaction with an electrophile, allowing for functionalization at positions that are not accessible through other means. scispace.comresearchgate.netnih.gov For example, a carbamoyl (B1232498) directing group can facilitate metalation at the C2 or C6 positions. researchgate.netnih.gov

The table below illustrates the preferential reactivity of different positions on the 7-azaindole core.

PositionType of ReactionGeneral ReactivityNotes
C3-IodoPd-catalyzed cross-couplingHighMost common site for diversification.
C6-AminoN-acylation, N-arylationModerateCan be protected to prevent unwanted reactions.
N1-HN-alkylation, N-arylationModerateReactivity influenced by base and solvent.
C2/C4/C5-HC-H activationLowRequires specific directing groups and catalysts.

Side Reactions and Formation of Novel Scaffolds (e.g., Dimerization, Tricyclic Azaindoles)

During the derivatization of this compound, several side reactions can occur, leading to the formation of unexpected products and novel scaffolds.

Dimerization: A common side reaction in palladium-catalyzed cross-coupling reactions, particularly Sonogashira and Suzuki couplings, is the homocoupling of the starting iodo-azaindole, leading to the formation of a dimer. This typically occurs under conditions that promote the reductive elimination of two azaindole units from the palladium center. The formation of such dimers can be minimized by careful control of reaction parameters such as catalyst loading, temperature, and the nature of the base and solvent. Oxidative dimerization has also been reported for related heterocyclic systems under different reaction conditions. acs.org

Formation of Tricyclic Azaindoles: Intramolecular reactions of appropriately substituted this compound derivatives can lead to the formation of novel tricyclic scaffolds. For instance, if a suitable nucleophile is tethered to the N1 position or the C6-amino group, an intramolecular cyclization onto the C3 position (following an initial coupling reaction) can occur. The formation of a tricyclic eight-membered 7-azaindole has been observed as a side product during a SEM-deprotection step, where released formaldehyde (B43269) participated in the cyclization. researchgate.net Furthermore, tandem Sonogashira coupling followed by intramolecular cyclization is a known strategy to construct fused ring systems. These cyclization reactions can provide access to complex and unique molecular architectures.

Side Reaction/Novel ScaffoldReaction ConditionsResulting Structure
DimerizationPd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)Bi-azaindole
Tricyclic Azaindole FormationIntramolecular cyclization of a derivatized azaindoleFused tricyclic system

Preclinical Biological Activity and Medicinal Chemistry of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Amine Derivatives

Antineoplastic and Anticancer Activities

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as antineoplastic and anticancer agents, primarily through the inhibition of key cellular targets involved in cancer progression. nih.govrsc.org Research has focused on modifying this core structure to develop potent and selective inhibitors for cancer-related enzymes. nih.govnih.gov

A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed and identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. nih.govrsc.org The FGF-FGFR signaling axis plays a physiological role in processes like cell proliferation, migration, and organ development. nih.gov However, aberrant activation of this pathway, through mechanisms such as gene amplification, fusion, or mutations, is linked to the progression of several types of cancer. nih.govrsc.org Consequently, inhibiting FGFRs is a promising approach in oncology. nih.govrsc.org

Starting from a lead compound with a 1H-pyrrolo[2,3-b]pyridine core that showed moderate FGFR1 inhibitory activity, structural optimization led to the discovery of derivatives with significantly enhanced potency. nih.gov

Certain derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against multiple FGFR isoforms, particularly FGFR1, FGFR2, and FGFR3. nih.govrsc.org Compound 4h , a notable example from a synthesized series, demonstrated strong, pan-FGFR inhibitory action with a high degree of ligand efficiency. nih.gov Its inhibitory concentrations (IC₅₀) were determined to be in the nanomolar range for FGFR1, FGFR2, and FGFR3, indicating potent activity against these specific receptor tyrosine kinases. nih.govrsc.org The activity against FGFR4 was comparatively lower. nih.govrsc.org

Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR4 IC₅₀ (nM)
4h 7 9 25 712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.govrsc.org

The potent enzymatic inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine derivatives translates into significant anticancer effects at the cellular level. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis). nih.govrsc.org

For instance, compound 4h was evaluated for its effects on the 4T1 breast cancer cell line. nih.govrsc.org The results indicated that it effectively inhibited the proliferation of these cancer cells. nih.govrsc.org Furthermore, the compound was shown to induce apoptosis in 4T1 cells and also significantly inhibited their migration and invasion, which are key processes in cancer metastasis. nih.govrsc.org Similarly, other pyrrolopyrimidine derivatives have been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govnih.gov

The mechanism by which these derivatives inhibit FGFRs involves direct interaction with the receptor's kinase domain. Molecular docking studies have provided insights into the binding mode of these inhibitors. nih.gov Upon binding fibroblast growth factors, FGFRs dimerize and undergo autophosphorylation of tyrosine residues, which activates downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt. nih.gov

Compound 4h is predicted to bind to the ATP-binding site within the FGFR1 protein. nih.gov The core 1H-pyrrolo[2,3-b]pyridine nucleus forms two critical hydrogen bonds with the hinge region of the enzyme, specifically with the backbone carbonyl of glutamic acid residue 562 (E562) and the amino group of alanine (B10760859) residue 564 (A564). nih.gov Additionally, a π–π stacking interaction occurs between the 3,5-dimethoxyphenyl group of compound 4h and a phenylalanine residue (F489). nih.gov This 3,5-dimethoxyphenyl substituent occupies a hydrophobic pocket and helps maintain the formation of a hydrogen bond with an aspartic acid residue (D641). nih.gov By occupying the ATP-binding site, the inhibitor blocks the autophosphorylation of the receptor, thereby modulating downstream signaling pathways that are critical for cancer cell proliferation and survival. nih.gov

The parent compound, 3-Iodo-1H-pyrrolo[2,3-b]pyridine , has demonstrated cytotoxic effects against human ovarian carcinoma cells. biosynth.com Studies indicate that this molecule induces significant cytotoxicity in cancer cell lines, contributing to its potential as an anticancer agent. biosynth.com The investigation of related heterocyclic structures, such as thieno[2,3-b]pyridine (B153569) derivatives, has also shown antitumor effects on ovarian tumor cells. nih.gov

In addition to its effects on cancer cells, 3-Iodo-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit the proliferation of lung fibroblasts. biosynth.com This anti-proliferative activity is significant, as fibroblasts can play a role in the tumor microenvironment, contributing to cancer progression and fibrosis.

Induction of Cellular Signaling Pathways Leading to DNA Damage

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to interfere with cellular processes related to DNA integrity, primarily through two distinct mechanisms: inhibiting the DNA Damage Response (DDR) and direct interaction with DNA.

Inhibiting the DDR has emerged as a significant anticancer strategy, as many tumors with defects in certain DDR pathways become highly reliant on the remaining ones for survival. acs.orgnih.gov Key mediators of the DDR are the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinases. acs.org Researchers have developed potent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives that selectively inhibit these kinases. For instance, replacing an indole (B1671886) core with a 7-azaindole (B17877) in a series of ATR inhibitors retained high potency while effectively eliminating off-target effects like cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI). acs.org This led to the development of compounds like AZD6738 , which incorporates a 1H-pyrrolo[2,3-b]pyridine moiety and potently inhibits ATR. acs.org These inhibitors are particularly effective in cancer cells with existing DNA repair defects, such as ATM loss, leading to synthetic lethality. aacrjournals.org Further optimization of this scaffold has yielded additional potent ATR inhibitors for cancer treatment. nih.gov One abstract also describes a 1H-pyrrolo[2,3-b]pyridine derivative that inhibits both ATM and DNA-dependent protein kinase (DNA-PKcs), further highlighting the scaffold's utility in targeting the DDR. colab.ws

A more direct mechanism involves the interaction of these compounds with the DNA structure itself. Studies on certain novel pyrrolo[2,3-b]pyridine analogues revealed that they can intercalate into calf thymus DNA. researchgate.net This intercalation forms a compound-DNA complex that can physically block DNA replication, leading to cell cycle arrest and exerting an antiproliferative effect. researchgate.net This mechanism has been observed in derivatives showing potent growth inhibition against various cancer cell lines. researchgate.net

Table 1: Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives Targeting DNA Damage Response Kinases

Compound Target Kinase Key Features
AZD6738 (Ceralasertib) ATR Potent and selective ATR inhibitor with a 7-azaindole scaffold to improve drug properties. acs.org
Compound 11 ATR 7-azaindole derivative that retains ATR potency of its indole parent while eliminating CYP3A4 TDI. acs.org
ZH-Series (e.g., ZH-1) ATR Series of potent and selective ATR inhibitors based on a pyrido[3,4-d]pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine core. nih.gov

| Compound 5d | DNA Intercalator | Pyrrolo[2,3-b]pyridine analogue that intercalates with calf thymus DNA, blocking replication. researchgate.net |

Targeting Mitotic Kinases (e.g., Monopolar Spindle 1 (MPS1))

The protein kinase Monopolar Spindle 1 (MPS1, also known as TTK) is a critical component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation during mitosis. aacrjournals.org Overexpression of MPS1 is common in many human cancers and is linked to chromosomal instability, making it an attractive therapeutic target. aacrjournals.org

The pyrrolopyrimidine and pyrrolo[3,2-c]pyridine scaffolds have been successfully utilized to develop potent and selective MPS1 inhibitors. aacrjournals.org For example, a high-throughput screening hit based on a 1H-pyrrolo[3,2-c]pyridine core was optimized through structure-based design to yield CCT251455 . aacrjournals.org This compound is a highly potent and selective ATP-competitive inhibitor that stabilizes an inactive conformation of MPS1. aacrjournals.org This action prevents the binding of ATP and substrates, leading to aberrant mitosis, aneuploidy, and ultimately, cell death in cancer cells. aacrjournals.org

Similarly, novel pyrrolopyrimidine derivatives have been developed as MPS1 inhibitors for breast cancer. researchgate.net These compounds demonstrated strong antiproliferative activity with IC₅₀ values in the nanomolar to low micromolar range and were shown to inhibit MPS1-dependent functions such as centrosome duplication and spindle checkpoint control. researchgate.net

Table 2: Activity of Representative Pyrrolo-Pyridine/Pyrimidine MPS1 Inhibitors

Compound Scaffold MPS1 IC₅₀ Cellular Activity (Example)
CCT251455 1H-Pyrrolo[3,2-c]pyridine Not specified HCT116 GI₅₀ = 0.16 µM. aacrjournals.org
Compound 8 1H-Pyrrolo[3,2-c]pyridine 0.025 µM HCT116 GI₅₀ = 0.55 µM. aacrjournals.org
Compound 1 (Pyrrolopyrimidine) Pyrrolopyrimidine 0.809 µM Antiproliferative IC₅₀ = 0.05 to 1.0 µM in breast cancer lines. researchgate.net

| Compound 13 (Pyrrolopyrimidine) | Pyrrolopyrimidine | 0.356 µM | Antiproliferative IC₅₀ = 0.05 to 1.0 µM in breast cancer lines. researchgate.net |

Inhibition of Phosphoinositide 3-Kinases (PI3Ks) and Spleen Tyrosine Kinase (SYK)

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell survival, metabolism, and proliferation, and it is frequently deregulated in cancer. pharmablock.com Consequently, PI3K inhibitors represent a promising class of targeted cancer therapies. namiki-s.co.jppharmablock.com The 7-azaindole scaffold has been identified as a potent core for developing PI3K inhibitors. namiki-s.co.jpnih.gov

Through a fragment-based growing strategy, a novel series of 7-azaindole derivatives was discovered to have potent activity against PI3K at both the molecular and cellular levels. namiki-s.co.jppharmablock.com Structure-activity relationship (SAR) studies identified compounds with subnanomolar IC₅₀ values against PI3Kγ. namiki-s.co.jp For example, replacing a phenyl group at the 3-position of the 7-azaindole core with a pyridine (B92270) group led to a significant increase in potency. namiki-s.co.jp These compounds exhibited greater potency than several PI3K inhibitors that are in clinical trials. namiki-s.co.jppharmablock.com

Table 3: PI3Kγ Inhibitory Activity of Representative 7-Azaindole Derivatives

Compound PI3Kγ IC₅₀ (nM) Key Structural Feature
B11 14.2 nM 3-phenyl-7-azaindole core. namiki-s.co.jp
B13 0.5 nM 3-pyridinyl-7-azaindole core. namiki-s.co.jp
B14 1.1 nM 3-pyridinyl-7-azaindole core. namiki-s.co.jp

| C2 | 0.9 nM | 3-pyridinyl-7-azaindole core. namiki-s.co.jppharmablock.com |

Spleen Tyrosine Kinase (SYK)

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase primarily expressed in hematopoietic cells, where it plays a vital role in immune receptor signaling. nih.gov Its involvement in inflammation and the tumor microenvironment has made it a target for treating inflammatory diseases and various cancers. nih.gov While scaffolds like pyrrolopyrazines and pyrazolopyridines have been extensively studied as SYK inhibitors, the 7-azaindole framework has also been investigated. nih.govacs.org Research has noted that certain compounds with a 7-azaindole core, which were being explored for other kinase targets, had been previously evaluated as SYK inhibitors, indicating the scaffold's relevance in this area. researchgate.net

Colony Stimulating Factor 1 Receptor Tyrosine Kinase (CSF1R) Inhibition

The Colony Stimulating Factor 1 Receptor (CSF1R) is a type III receptor tyrosine kinase that is crucial for the differentiation, proliferation, and survival of macrophages. mdpi.com In cancer, CSF1R signaling promotes the generation of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment. pharmablock.com Therefore, inhibiting CSF1R is a key strategy in cancer immunotherapy. pharmablock.comresearchgate.net

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is the basis for the FDA-approved CSF1R inhibitor Pexidartinib (PLX3397). ed.ac.uk Extensive medicinal chemistry efforts have focused on this and related pyrrolopyrimidine scaffolds to develop highly potent and selective inhibitors. namiki-s.co.jped.ac.uk By hybridizing fragments of known inhibitors like Pexidartinib and BLZ945, novel pyrrolo[2,3-b]pyridine-based compounds have been designed. pharmablock.com These derivatives form key hydrogen bond interactions with critical residues in the hinge region (Cys666) and DFG motif (Asp796) of the CSF1R kinase domain. pharmablock.com Research has shown that these inhibitors can effectively reprogram M2-like pro-tumoral macrophages into an M1-like anti-tumoral state. pharmablock.com

Table 4: CSF1R Inhibitory Activity of Pyrrolo-Pyridine/Pyrimidine Derivatives

Compound Scaffold CSF1R IC₅₀ (nM) Cellular Activity (Example)
Pexidartinib (PLX3397) 1H-Pyrrolo[2,3-b]pyridine - Approved CSF1R inhibitor. ed.ac.uk
Compound 18h Pyrrolo[2,3-d]pyrimidine 5.14 nM Inhibits CSF1R phosphorylation in RAW264.7 cells. researchgate.net
Compound 12b Pyrrolo[2,3-d]pyrimidine Low-nanomolar Favorable ADME properties. namiki-s.co.jp

| Compound III-1 | Pyrrolo[2,3-b]pyridine | - | Induces phenotypic conversion of M2 to M1 macrophages. pharmablock.com |

Immunomodulatory Effects

Janus Kinase 3 (JAK3) Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that mediate signaling from cytokine receptors. JAK3, in particular, is primarily expressed in hematopoietic cells and plays a crucial role in T-cell and NK-cell development and B-cell function. This makes it a highly attractive target for treating autoimmune diseases and preventing organ transplant rejection.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in developing potent and selective JAK3 inhibitors. Optimization of this series led to the identification of VX-509 (Decernotinib) , a selective JAK3 inhibitor that advanced to clinical trials for rheumatoid arthritis. researchgate.net Further research on 1H-pyrrolo[2,3-b]pyridine derivatives involved introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, which dramatically increased JAK3 inhibitory activity. This work identified compound 14c as a potent and moderately selective JAK3 inhibitor. The selectivity of these compounds for JAK3 over other JAK family members, such as JAK2, is a critical aspect of their development to avoid potential side effects. acs.org

Table 5: JAK3 Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound JAK3 IC₅₀ Selectivity Profile
Decernotinib (VX-509) Potent and Selective Demonstrates efficacy in rat host-versus-graft models. researchgate.net
Compound 14c Potent Moderately selective over other JAK kinases.

| PF-06651600 | Potent and Selective | Covalently binds to a unique Cys-909 residue in JAK3. nih.gov |

Modulation of Interleukin-2-Stimulated T-Cell Proliferation

A primary functional consequence of JAK3 inhibition is the modulation of cytokine-driven immune responses. Interleukin-2 (IL-2) is a potent cytokine that stimulates the proliferation of T-cells, a key event in the adaptive immune response. The IL-2 signaling pathway is critically dependent on JAK3.

Therefore, the inhibition of JAK3 by 1H-pyrrolo[2,3-b]pyridine derivatives directly translates into an immunomodulatory effect by suppressing T-cell proliferation. Studies have demonstrated that potent JAK3 inhibitors from this chemical series, such as compound 14c , effectively inhibit IL-2-stimulated T-cell proliferation. This confirms that the enzymatic inhibition of JAK3 by these compounds leads to a functional immunomodulating effect at the cellular level, which is the basis for their therapeutic potential in autoimmune diseases. Other research has also found that certain 1H-pyrrolo[2,3-b]pyridine compounds exhibit concentration-dependent inhibition of IL-2 secretion. nih.gov

Antiviral Properties

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising framework for the development of novel antiviral agents. frontiersin.orgnih.gov

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core have been identified as a unique class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV-1 activity. In one study, a library of 585 compounds based on the 7-azaindole scaffold was screened, revealing ten compounds with submicromolar antiviral potency and a therapeutic index greater than 100. tandfonline.com These hits were largely non-toxic to human peripheral blood mononuclear (PBM) cells at the highest tested concentrations. tandfonline.com

Further investigation confirmed that the antiviral mechanism for several of these compounds was the direct inhibition of the reverse transcriptase (RT) polymerase activity. tandfonline.com One lead compound, in particular, demonstrated significant inhibitory action against the wild-type HIV-1 RT enzyme and maintained some level of activity against clinically relevant mutant strains. tandfonline.com This suggests that the 7-azaindole scaffold is a viable starting point for developing NNRTIs that could combat drug-resistant HIV-1. tandfonline.com

Table 1: Anti-HIV-1 Activity of a Lead 7-Azaindole NNRTI

Compound ID Target IC₅₀ (μM) Reference
Compound 8 Wild Type RT 0.73 tandfonline.com
Compound 8 K103N Mutant RT 9.2 tandfonline.com
Compound 8 Y181C Mutant RT 3.5 tandfonline.com

Data sourced from cell-free assays.

A review of available scientific literature and patent databases did not yield specific information regarding the efficacy of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine or its direct derivatives against plant viruses such as Tobacco Mosaic Virus (TMV), Potato Virus Y (PVY), or Cucumber Mosaic Virus (CMV). Research on antiviral agents for plants has explored other pyridine-containing structures, but data directly relevant to the 1H-pyrrolo[2,3-b]pyridine scaffold in this context was not found. frontiersin.orgnih.gov

Anti-inflammatory Potential and Enzyme Interactions

The 1H-pyrrolo[2,3-b]pyridine nucleus is also a key structural motif in the development of agents targeting enzymes involved in inflammation.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop a new series of potent inhibitors against Human Neutrophil Elastase (HNE). HNE is a serine protease that plays a significant role in various inflammatory pathologies, particularly those affecting the respiratory system. Research has established that the pyrrolo[2,3-b]pyridine nucleus is an effective scaffold for HNE inhibitors, with many derivatives showing inhibitory activity in the micromolar to submicromolar range, and some achieving IC₅₀ values at low nanomolar levels.

Structure-activity relationship studies have provided key insights into the interaction of these derivatives with the enzyme. For instance, it was found that an unsubstituted position 2 on the pyrrolopyridine ring is crucial for maintaining HNE inhibitory activity. Conversely, the introduction of various substituents at position 5 is well-tolerated, often retaining potent activity. This suggests that groups at this position can interact favorably with a large pocket in the enzyme's active site.

Table 2: HNE Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Class Position 2 Modification Position 5 Modification IC₅₀ Range (nM)
Pyrrolo[2,3-b]pyridines Unsubstituted Various tolerated substituents 15 - 51
Pyrrolo[2,3-b]pyridines Substituted Not Applicable Loss of activity

Following a targeted search of scientific literature, no studies were identified that described the activity of this compound derivatives or other 1H-pyrrolo[2,3-b]pyridine compounds as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt).

Anthelmintic and Insecticidal Activities

A comprehensive search of scientific and patent literature did not reveal any studies focused on the anthelmintic or insecticidal properties of derivatives of this compound or the general 1H-pyrrolo[2,3-b]pyridine class.

Glutamate Gated Chloride Channel (GluCl) Activation and Interaction

Glutamate-gated chloride channels (GluCls) are ion channels found exclusively in the nerve and muscle cells of invertebrates. nih.gov This exclusivity makes them ideal targets for the development of insecticides and antiparasitic drugs, as compounds targeting these channels are expected to have low toxicity in vertebrates. nih.gov GluCls play a crucial role in mediating inhibitory neurotransmission and are involved in essential life activities in nematodes and insects. nih.gov

While the 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of many biologically active compounds, current research available in the public domain does not specifically link this compound derivatives to the activation of or interaction with glutamate-gated chloride channels. However, related heterocyclic compounds have shown activity against parasites. For instance, a study on indole derivatives identified 5-iodoindole (B102021) as an agent that induces methuosis in the embryonic cells of the pinewood nematode, Bursaphelenchus xylophilus. nih.gov Furthermore, research into other pyrrolo-based scaffolds, such as pyrrolo[2,3-b]pyrazines, has identified activators of the CFTR chloride channel, demonstrating the potential of this broad class of compounds to modulate ion channel activity. nih.gov

Elucidation of Parasite Death Mechanisms (e.g., Methuosis)

Methuosis is a non-apoptotic form of programmed cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govrsc.org This process is often triggered by the hyperstimulation of macropinocytosis, leading to vacuole formation, loss of membrane integrity, and eventual cell death without the typical features of apoptosis. nih.govmdpi.com Targeting alternative death pathways like methuosis is a promising strategy for cancers that have developed resistance to apoptosis-inducing therapies. nih.govrsc.org

Specific studies on this compound derivatives inducing methuosis in parasites have not been detailed in the available literature. However, the concept has been demonstrated with similar structures. For example, 5-iodoindole was found to induce methuosis in nematode embryonic cells, suggesting that the mechanism involves an increase in cytoplasmic osmolality which stimulates vacuole production. nih.gov In cancer cell research, various small molecules, including indole-based chalcones, have been identified as potent inducers of methuosis. nih.govnih.govresearchgate.net The mechanism often involves the activation of the Ras-Rac1 signaling pathway. nih.gov While direct evidence is lacking for the specific title compound, the proven ability of related iodo-indole structures to induce this form of cell death in invertebrates suggests a potential avenue for future investigation into its antiparasitic properties. nih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

The structure-activity relationship (SAR) for derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a critical area of research for developing potent and selective therapeutic agents. nih.gov The 7-azaindole core is known to form key hydrogen bonding interactions with kinase hinge regions, making it a valuable framework for inhibitor design. researchgate.net

Impact of Substituents on Potency and Selectivity (e.g., at C-4, C-5, and N-1 Positions)

Modifications at various positions of the 7-azaindole ring significantly influence the biological activity of its derivatives. nih.gov

C-3 Position: This position is one of the most active sites for modification. nih.gov In the development of PI3K inhibitors, varying the groups at the 3-position of the 7-azaindole scaffold led to the identification of potent compounds with significant antiproliferative activity against breast cancer cell lines. nih.gov

C-4 Position: Selective chlorination at the C-4 position is a key step in the synthesis of certain FAK inhibitors, indicating its importance for introducing further diversity and directing molecular interactions. pharmablock.com

C-5 Position: This is another active site for substitution. nih.gov For a series of pyrrolo[2,3-d]pyrimidine LRRK2 inhibitors, the introduction of a carbonitrile group at the C-5 position was a common feature among active compounds. acs.org

N-1 Position: Substitution at the N-1 (pyrrolo nitrogen) position can also modulate activity. For instance, in a series of Erk5 kinase inhibitors, modifications on the piperidine (B6355638) ring attached to the azaindole core were crucial for antiproliferative activity. nih.gov A review of anticancer 7-azaindole derivatives highlights that alkyl, aryl carboxamide, and heterocyclic ring substitutions are among the most successful modifications for enhancing efficacy. nih.gov

The following table summarizes the impact of substituents on the activity of various pyrrolopyridine derivatives based on findings from multiple studies.

Scaffold/TargetPosition of SubstitutionSubstituent TypeImpact on ActivityReference
7-Azaindole / AnticancerC-3, C-5, N-1Alkyl, Aryl Carboxamide, HeterocycleGenerally increases potency. These are the most active sites. nih.gov
7-Azaindole / PI3KC-3Various groupsVariation led to potent inhibitors. nih.gov
7-Azaindole / FAKC-4ChlorineKey intermediate for synthesis of potent inhibitors. pharmablock.com
Pyrrolo[2,3-d]pyrimidine / LRRK2C-5CarbonitrileCommon feature in highly active inhibitors. acs.org
7-Azaindole / Erk5N-1 (via linker)Piperidine ring modificationsEssential for antiproliferative activity. nih.gov
Pyrrolo[3,2-c]pyridine / FMS KinaseTerminal Aryl Ring3',5'-bis(trifluoromethyl)phenyl, 4'-morpholino-3'-(trifluoromethyl)phenylFound to be optimal for activity, potentially stronger enzyme affinity. nih.gov

Role of the 3-Iodo Moiety in Ligand-Target Interactions

The 3-iodo moiety on the 1H-pyrrolo[2,3-b]pyridine scaffold plays a multifaceted role. Halogen atoms, including iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein target, which can enhance binding affinity and selectivity. While classical bioisosteres often include fluorine and chlorine, the larger iodine atom offers different steric and electronic properties. researchgate.net

Beyond its potential role in direct ligand-target interactions, the iodine atom serves as a versatile synthetic handle. It is frequently used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other complex substituents. acs.org This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in lead optimization. The utility of iodo-intermediates is a common theme in the synthesis of complex heterocyclic compounds.

Scaffold Modifications and Isosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel active compounds, improve drug-like properties, and move into new intellectual property space. researchgate.netnih.govnovartis.com Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, while scaffold hopping replaces the core molecular framework entirely. researchgate.netresearchgate.net

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is itself considered a bioisostere of indole and purine (B94841) systems. pharmablock.com This intrinsic property is a primary reason for its prevalence in drug discovery. A notable example of scaffold hopping was the development of new PI3K inhibitors by designing 7-azaindole derivatives as novel scaffolds, which led to compounds with potent antiproliferative activity against human breast cancer cells. nih.gov These strategies allow chemists to overcome limitations of a parent molecule, such as poor metabolic stability or toxicity, by exploring alternative core structures that maintain the necessary pharmacophoric features for biological activity. researchgate.net

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a critical metric in drug discovery that normalizes binding affinity for the size of the molecule, typically by dividing the free energy of binding by the number of non-hydrogen atoms. core.ac.ukrgdscience.com It helps identify small, efficient fragments that can be grown into potent leads without becoming excessively large or lipophilic—a phenomenon sometimes called "molecular obesity". mdpi.comnih.gov Optimizing for high LE is a common strategy in both fragment-based drug discovery and lead optimization. core.ac.uknih.gov

Preclinical Pharmacokinetic and Metabolic Profile of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Amine Derivatives

Absorption and Distribution Studies (In Vitro and In Vivo Preclinical Models)

The absorption and distribution of a drug candidate are critical determinants of its efficacy and target engagement. In vitro models, such as Caco-2 permeability assays, are often employed to predict intestinal absorption. For instance, studies on related 1H-pyrrolo[3,2-c]pyridine derivatives, which were being optimized as Monopolar Spindle 1 (MPS1) kinase inhibitors, revealed that early-stage compounds suffered from significant efflux in Caco-2 permeability assays. nih.gov This high efflux ratio indicates that the compound is actively transported out of cells, which can limit its oral absorption and bioavailability. Addressing such liabilities is a key goal during lead optimization. nih.gov

In vivo distribution studies in preclinical animal models determine the extent to which a compound reaches its target tissues. For centrally active agents, penetration of the blood-brain barrier is essential. A 7-azaindole (B17877) derivative, URMC-099, has demonstrated neuroprotective and anti-inflammatory properties in in vivo models of HIV-1 associated neurocognitive disorders, which implies sufficient distribution into the central nervous system to exert its therapeutic effect. nih.gov The physicochemical properties of the 7-azaindole scaffold, such as its ability to act as a bioisostere of indole (B1671886), can be modulated to enhance solubility and metabolic stability, which in turn influences tissue distribution. pharmablock.com

Preclinical Metabolic Stability Assessments

Metabolic stability is a key factor influencing a drug's half-life, oral bioavailability, and plasma concentration. nih.gov Early assessment of metabolic liabilities using in vitro systems like liver microsomes and hepatocytes is standard practice. thermofisher.com

Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are widely used to evaluate Phase I metabolic stability. evotec.com The stability of a compound is typically measured by its half-life (t½) and intrinsic clearance (CLint). For example, an initial hit compound in a series of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 kinase showed poor metabolic stability in both mouse and human liver microsomes. nih.gov In contrast, a study comparing various indole and 7-azaindole derivatives found that the azaindole scaffold generally conferred enhanced metabolic stability, with longer half-lives in human liver microsomes (HLM). pharmablock.com

The following table presents representative microsomal stability data for compounds with related scaffolds.

Compound ClassSpeciest½ (min)CLint (µL/min/mg protein)Reference
7-Azaindole DerivativeHuman>100- pharmablock.com
Indole AnalogueHuman14.4- pharmablock.com
1H-Pyrrolo[3,2-c]pyridine (Hit Compound 8)Mouse<5>277 nih.gov
1H-Pyrrolo[3,2-c]pyridine (Hit Compound 8)Human10139 nih.gov
(S)-AMB-FUBINACA (Azaindole SCRA)Human-2944 dundee.ac.uk

This table is interactive. You can sort and filter the data.

Intact hepatocytes contain both Phase I and Phase II metabolic enzymes and represent a more complete in vitro model for predicting hepatic clearance. thermofisher.comcreative-bioarray.com Cryopreserved hepatocytes from various species, including humans, rats, and mice, are routinely used to determine intrinsic clearance. thermofisher.comevotec.com For compounds with low turnover rates, plated hepatocyte assays that allow for longer incubation times can provide more accurate clearance values. thermofisher.com

A systematic study of synthetic cannabinoid receptor agonists (SCRAs), including some with a 7-azaindole core, evaluated their stability in pooled cryopreserved human hepatocytes (pHHeps). The intrinsic clearance values varied widely depending on the specific substitutions on the core structure. dundee.ac.uk

Compound Class/NameSpeciesCLint (mL/min/kg)Reference
(S)-AB-FUBINACA (Azaindole SCRA)Human110 dundee.ac.uk
(S)-AMB-FUBINACA (Azaindole SCRA)Human3216 dundee.ac.uk
Verapamil (Control)Human117-179 dundee.ac.uk

This table is interactive. You can sort and filter the data.

Identifying the major metabolic pathways and the resulting metabolites is essential for understanding clearance mechanisms. Hepatocytes are a suitable model for this purpose as they contain a full complement of metabolic enzymes. creative-bioarray.com Metabolism can involve Phase I reactions (e.g., oxidation, reduction, hydrolysis mediated by CYPs) and Phase II reactions (e.g., glucuronidation, sulfation). thermofisher.comevotec.com

In a study of a 7-azaindole based SCRA, 5F-AB-P7AICA, the parent compound was unexpectedly identified as the major component in urine. dundee.ac.uk This suggests that for certain derivatives, the core scaffold may be less susceptible to extensive metabolism, a favorable property that can contribute to improved pharmacokinetic profiles. dundee.ac.uk For many kinase inhibitors, however, metabolism by hepatic CYPs is the main route of elimination. thermofisher.com

Oral Bioavailability in Preclinical Animal Models

Good oral bioavailability (%F) is a highly desirable property for chronically administered drugs. It is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism. Preclinical animal models, most commonly mice and rats, are used to determine this parameter.

Several drug discovery programs centered on pyrrolopyridine and related scaffolds have successfully identified compounds with good oral bioavailability. For example, optimization of N-substituted 7-azaindoline derivatives led to the identification of a compound with good bioavailability across multiple animal species. nih.gov In the development of cyclin-dependent kinase (CDK) inhibitors, CYC202 (R-roscovitine) was found to have an oral bioavailability of 86% in mice. nih.gov Similarly, a pyrrolopyridine−pyridone based Met kinase inhibitor demonstrated a favorable pharmacokinetic profile in mice, suggesting adequate oral exposure.

Compound/ClassSpeciesOral Bioavailability (%F)Reference
N-substituted 7-azaindoline derivative (Compound 1)Multiple speciesGood nih.gov
CYC202 (R-roscovitine)Mouse86% nih.gov
Pyrrolopyridine−pyridone Met kinase inhibitor (Compound 2)MouseFavorable PK profile

This table is interactive. You can sort and filter the data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

Establishing a relationship between pharmacokinetics (drug exposure) and pharmacodynamics (biological effect) is critical for predicting therapeutic doses and schedules. nih.govmdpi.com This involves correlating drug concentrations in plasma or the target tissue with a relevant biomarker of drug activity. nih.gov

In the context of kinase inhibitors, PK/PD studies often link the concentration of the inhibitor to the phosphorylation status of its target protein. For the CDK inhibitor CYC202, oral administration to mice with human colon carcinoma xenografts resulted in tumor concentrations sufficient to inhibit the phosphorylation of the retinoblastoma protein (RB), a key downstream target of CDKs. nih.gov This modulation of the pharmacodynamic marker was directly correlated with the inhibition of tumor growth, validating the link between drug exposure and therapeutic efficacy. nih.gov Similarly, the optimization of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 aimed to discover a compound suitable for in vivo PK/PD studies, where potent enzymatic inhibition translated to cellular antiproliferative activity. nih.gov Such models are essential for bridging the gap between preclinical findings and clinical development. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in understanding its mechanism of action and guiding the synthesis of potent inhibitors for various protein targets.

A key feature of the 1H-pyrrolo[2,3-b]pyridine nucleus is its ability to act as an excellent "hinge-binding motif" in protein kinases. jst.go.jpjst.go.jpnih.gov The pyridine (B92270) nitrogen atom serves as a hydrogen bond acceptor, while the adjacent pyrrole (B145914) -NH group acts as a hydrogen bond donor. jst.go.jp This arrangement allows the scaffold to form two or more conserved hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. jst.go.jpnih.gov

Key Research Findings:

c-Met Inhibitors: Docking studies of phenylpicolinamide and phenylpyrimidine-carboxamide derivatives incorporating the 1H-pyrrolo[2,3-b]pyridine moiety revealed that the scaffold successfully anchors the molecule into the c-Met kinase hinge region. nih.govnih.gov These studies helped rationalize the structure-activity relationships (SARs), indicating that replacing a quinoline (B57606) nucleus with the 1H-pyrrolo[2,3-b]pyridine moiety maintained or even improved cytotoxic activity. nih.gov

TNIK Inhibitors: In the pursuit of inhibitors for Traf2 and Nck-interacting kinase (TNIK), molecular docking was used to study a series of 31 different 1H-pyrrolo[2,3-b]pyridine derivatives. imist.ma The docking simulations identified favorable interactions within the TNIK active site (PDB: 2X7F) and helped propose new, more potent compounds. imist.ma

FGFR Inhibitors: For Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine core was identified as a potent hinge binder. Docking models showed that substituents at the 5-position could form additional hydrogen bonds to improve activity, while other fragments could occupy adjacent hydrophobic pockets. rsc.org

SARS-CoV-2 Spike Protein Inhibitors: Beyond kinases, 7-azaindole (B17877) derivatives were investigated as inhibitors of the SARS-CoV-2 spike protein's interaction with the hACE2 receptor. Molecular docking showed that the 7-azaindole scaffold could form hydrogen bonds with key residues like ASP30 of hACE2 or TYR505 of the spike protein, stabilizing the ligand at the protein-protein interface. nih.gov

Target ProteinKey Interacting Residues (H-bonds)Docking Software/MethodReference
c-Met KinaseHinge region backboneNot Specified nih.govnih.gov
TNIKHinge regionSurflex-Dock imist.ma
FGFR1Hinge region (e.g., D641)Not Specified rsc.org
SARS-CoV-2/hACE2ASP30 (hACE2), TYR505 (Spike)Not Specified nih.gov
Fyn/GSK-3βHinge regionMOE (Docking) acs.org

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone of many structure-based drug design (SBDD) campaigns. Its well-defined and predictable binding mode allows medicinal chemists to rationally design new derivatives with improved potency and selectivity. jst.go.jpnih.gov

Key Research Applications:

Kinase Inhibitor Design: The 7-azaindole core is considered a kinase privileged fragment. jst.go.jpnih.gov SBDD strategies have successfully utilized this scaffold to develop numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib. jst.go.jpnih.gov The design process often involves retaining the core as a hinge-binder while modifying substituents at various positions (C3, C4, C5, etc.) to achieve desired interactions with other parts of the ATP-binding pocket, such as the gatekeeper residue or the DFG motif. jst.go.jp

FGFR4 Inhibitors: A structure-based design approach using the 7-azaindole scaffold led to the discovery of selective and covalent FGFR4 inhibitors for hepatocellular carcinoma. acs.org By analyzing the crystal structure, researchers designed molecules that not only formed hinge interactions but also contained a warhead to covalently bind to a nearby cysteine residue. acs.org

Trk Inhibitors: A novel 7-azaindole derivative was identified as a selective inhibitor of tropomyosin-related kinase A (TrkA) through a structure-based design strategy, highlighting the scaffold's versatility. nih.gov

Virtual Screening: The defined pharmacophore of the 7-azaindole core makes it suitable for virtual screening campaigns to identify new hits from large compound libraries. This approach has been used to discover inhibitors for various targets.

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic properties, reactivity, and vibrational spectra of molecules. For 7-azaindole derivatives, these methods provide deeper insights into their structure and behavior.

Key Research Findings:

Structural and Vibrational Analysis: DFT calculations have been employed to analyze the crystal structure and vibrational spectra of 7-azaindole-3-carboxylic acid and its metal complexes. These studies help in confirming the experimental data and understanding the electronic distribution within the molecule. jst.go.jp

Photophysical Properties: Time-dependent DFT (TD-DFT) calculations have been used to analyze the absorption and photoluminescence properties of novel iridium complexes containing 7-azaindole derivatives, supporting the interpretation of their potential use in materials science or as phototoxic agents. acs.org The luminescent properties of 7-azaindolyl derivatives have been a subject of significant research. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex and the persistence of interactions over time.

Key Research Findings:

Binding Stability of Kinase Inhibitors: MD simulations have been used to validate the docked conformations of 7-azaindole derivatives in the ATP-binding sites of kinases like Fyn and GSK-3β. acs.org These simulations can reveal the percentage of time key hydrogen bonds and hydrophobic interactions are maintained, providing a more accurate picture of binding affinity. acs.org

SARS-CoV-2 Inhibitor Dynamics: For 7-azaindole derivatives designed to disrupt the SARS-CoV-2 spike-hACE2 interaction, MD simulations of up to 100 nanoseconds were performed. nih.gov The results confirmed that lead compounds could stably bind to the interface, with key hydrogen bonds being maintained for over 95% of the simulation time, thus validating the proposed mechanism of action. nih.gov

In Silico Prediction of Biological Activity and ADME Properties

In silico methods are crucial for the early assessment of a compound's drug-likeness, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as for predicting its biological activity through Quantitative Structure-Activity Relationship (QSAR) models.

Key Research Findings:

ADME Prediction: For various series of pyrrolopyridine and related pyrrolopyrimidine derivatives, in silico tools like admetSAR and pre-ADMET have been used to predict properties such as Human Intestinal Absorption (HIA), Caco-2 permeability, Plasma Protein Binding (PPB), and Blood-Brain Barrier (BBB) penetration. imist.maijper.orgresearchgate.netresearchgate.net These predictions are vital for prioritizing which compounds to advance to more resource-intensive in vitro and in vivo testing. researchgate.net

QSAR Models: 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), have been successfully applied to series of 1H-pyrrolo[2,3-b]pyridine derivatives. imist.ma These models generate contour maps that indicate which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, or hydrogen-bonding modifications, thereby providing a clear guide for designing new compounds with enhanced biological activity. imist.ma For TNIK inhibitors, these models showed high predictive reliability. imist.ma

Toxicity and Drug-Likeliness: In silico tools are also used to flag potential liabilities. For example, the Ames test for mutagenicity is often predicted computationally to identify compounds that may be carcinogenic. researchgate.net Such early-stage filtering helps focus synthetic efforts on candidates with more favorable safety profiles. rsc.org

Property PredictedTool/MethodCompound ClassReference
ADMETadmetSAR, pre-ADMETPyrrolopyridine/Pyrrolopyrimidine imist.maijper.orgresearchgate.netresearchgate.net
Biological Activity3D-QSAR (CoMFA/CoMSIA)1H-pyrrolo[2,3-b]pyridine imist.ma
Physicochemical PropertiesSoftware PredictionPyrrole-based derivatives ijper.orgrsc.org
Toxicity (e.g., Mutagenicity)In silico modelsPyrrolopyrimidine derivatives researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

Academic and industrial research has primarily valued This compound as a key intermediate rather than a final product with direct therapeutic applications. Its significance lies in the strategic placement of its functional groups, which allows for selective and sequential chemical modifications.

The iodo group at the C3 position of the pyrrolo[2,3-b]pyridine core is a versatile handle for a variety of metal-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govorganic-chemistry.org The differential reactivity between the C-I bond and other positions on the heterocyclic ring system enables chemists to introduce a diverse array of substituents with high regioselectivity. For instance, a related compound, 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, has been effectively used in one-pot sequential Suzuki-Miyaura cross-coupling reactions to synthesize C3,C6-diaryl 7-azaindoles, which have shown potential as HIV-1 integrase inhibitors. acs.org This highlights the strategic utility of the C3-iodo substituent.

The amino group at the C6 position provides another point for derivatization or can act as a crucial pharmacophoric element in the final molecule. The presence of this group can influence the electronic properties of the ring system and provide a site for hydrogen bonding, which is often critical for target engagement in medicinal chemistry.

The primary contribution of This compound to the scientific literature is, therefore, as a facilitator for the construction of libraries of more complex 7-azaindole (B17877) derivatives for screening in drug discovery programs. The 7-azaindole core is a well-established pharmacophore found in several FDA-approved drugs and clinical candidates, targeting a wide range of biological targets, including various kinases and viral proteins. nih.gov

Unexplored Research Avenues and Current Challenges

Despite its utility, the full potential of This compound remains to be unlocked. Several research avenues are yet to be explored, and certain challenges persist.

Unexplored Research Avenues:

Diverse Coupling Methodologies: While standard cross-coupling reactions are applicable, the exploration of more novel, metal-catalyzed transformations, such as C-H activation or photoredox catalysis at other positions of the This compound core, could lead to new synthetic pathways and molecular scaffolds.

Physicochemical Properties: There is a lack of comprehensive studies on the fundamental physicochemical properties of this compound, such as its pKa, solubility, and lipophilicity. Such data would be invaluable for designing and optimizing synthetic reactions and for predicting the properties of its derivatives.

Solid-State Chemistry: The crystal structure and solid-state properties of This compound and its simple derivatives are not well-documented. Understanding its crystal packing and polymorphism could be important for its use in materials science.

Current Challenges:

Synthesis of the Core Structure: The synthesis of substituted 7-azaindoles, in general, can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which can complicate traditional indole (B1671886) synthesis methods like the Fischer indole synthesis. rsc.org Developing more efficient, scalable, and cost-effective routes to This compound itself is a continuous challenge.

Selectivity in Functionalization: While the iodo group provides a primary site for reaction, achieving selective functionalization at other positions in the presence of the amino and iodo groups can be complex and may require sophisticated protecting group strategies.

Limited Commercial Availability: As a specialized intermediate, its availability can be limited and costly, which may hinder its broader application in academic research.

Potential for Novel Therapeutic and Materials Science Applications

The future applications of This compound are intrinsically linked to the properties of the more complex molecules that can be synthesized from it.

Therapeutic Applications:

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of indole. nih.gov Derivatives of this scaffold have shown a broad spectrum of biological activities. By using This compound as a starting point, novel compounds with potential as:

Kinase Inhibitors: Many 7-azaindole derivatives are potent inhibitors of various kinases, such as FGFR, and are being investigated for the treatment of cancers. acs.org The ability to introduce diverse substituents at the C3 and C6 positions could lead to the discovery of new selective kinase inhibitors.

Antiviral Agents: The 7-azaindole core is present in antiviral drugs. nih.gov New derivatives could be synthesized and screened for activity against a range of viruses.

Central Nervous System (CNS) Agents: The scaffold has also been explored for its potential in treating neurodegenerative diseases. acs.org

Materials Science Applications:

The 7-azaindole moiety is also known for its interesting photophysical properties, including fluorescence. nih.gov This opens up possibilities for the use of derivatives of This compound in materials science as:

Organic Light-Emitting Diodes (OLEDs): Functionalized 7-azaindoles could be investigated as emitters or host materials in OLED devices.

Fluorescent Probes: The scaffold could be incorporated into larger molecules to act as fluorescent sensors for detecting specific ions or biomolecules.

Organic Semiconductors: The planar, aromatic nature of the 7-azaindole system suggests potential for its derivatives to be used in organic field-effect transistors (OFETs) and other electronic devices.

Strategic Directions for Future Synthetic and Biological Investigations

To fully harness the potential of This compound , future research should focus on a multi-pronged approach encompassing both synthetic and biological investigations.

Future Synthetic Strategies:

Development of Robust Synthetic Routes: Research should be directed towards creating more efficient, high-yielding, and environmentally benign methods for the synthesis of the title compound.

Orthogonal Functionalization: The development of orthogonal synthetic strategies that allow for the selective and independent functionalization of the C3-iodo, C6-amino, and other positions on the 7-azaindole ring is crucial for creating molecular diversity.

Flow Chemistry and Automation: Employing flow chemistry and automated synthesis platforms could accelerate the synthesis of libraries of derivatives for high-throughput screening.

Future Biological Investigations:

Library Synthesis and Screening: A systematic approach to synthesize diverse libraries of compounds from This compound and screen them against a wide range of biological targets is a key strategy for identifying new lead compounds.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on the synthesized derivatives will provide valuable insights into the key structural features required for biological activity and selectivity. nih.gov

Computational Modeling: The use of computational tools, such as molecular docking and quantum mechanics calculations, can aid in the rational design of new derivatives with improved properties and target affinity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.